KS 502 is classified as a natural product antibiotic, derived from the fermentation of specific fungi. It is structurally related to other compounds such as Cochliomycin C and is part of a broader category of secondary metabolites produced by microorganisms. The compound has been isolated and characterized for its biological activities, particularly its inhibitory effects on enzyme functions in mammalian systems .
The synthesis of KS 502 involves complex organic reactions that typically start with specific precursors derived from carbohydrates. The total synthesis of KS 502 has been reported using stereoselective methods to ensure the correct configuration of the compound.
The molecular structure of KS 502 has been elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
KS 502 participates in several chemical reactions that are critical for its biological activity. One significant reaction involves the inhibition of enzymes such as phosphodiesterases.
The mechanism by which KS 502 exerts its biological effects primarily involves enzyme inhibition.
KS 502 exhibits several physical and chemical properties that are relevant for its application.
The applications of KS 502 span various scientific fields, particularly pharmacology and biochemistry.
KS-502 was first isolated in 1989 from the filamentous fungus Sporothrix sp. KAC-1985 during a targeted screening program for novel modulators of calcium-dependent signaling pathways. This discovery was part of a systematic investigation into microbial metabolites capable of interfering with key enzymatic regulators of cellular second messengers [6] [8]. Initial fermentation and purification protocols yielded two structurally related compounds, KS-501 and KS-502, which were separated using silica gel chromatography and reverse-phase HPLC. The molecular formula of KS-502 was established as C₃₄H₄₈O₁₂ through high-resolution mass spectrometry (HR-MS), revealing an exact mass of 648.3146 Da [1] [10].
Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy and chemical degradation studies demonstrated that KS-502 contains a unique depside scaffold—a dimeric structure formed via ester linkage between two hydroxybenzoic acid derivatives. Specifically, it consists of 2-(β-D-galactofuranosyloxy)-6-heptyl-4-hydroxybenzoic acid and 4-carboxy-3-heptyl-5-hydroxybenzoic acid units. The presence of a β-D-galactofuranosyl moiety attached to the phenolic oxygen of ring A and a free carboxylic acid on ring B distinguished it from its congener KS-501 (which lacks the C-4' carboxylic acid group) [1] [2]. This structural complexity positioned KS-502 within the rare class of microbial depsides, later recognized as privileged scaffolds for enzyme inhibition [4].
Table 1: Key Physicochemical Properties of KS-502
Property | Value | |
---|---|---|
CAS Registry Number | 120634-85-7 | |
Molecular Formula | C₃₄H₄₈O₁₂ | |
Exact Mass | 648.3146 Da | |
Appearance | Solid powder | |
Solubility | DMSO-soluble | |
IUPAC Name | Benzoic acid, 2-(β-D-galactofuranosyloxy)-6-heptyl-4-hydroxy-, 4-carboxy-3-heptyl-5-hydroxyphenyl ester | |
InChI Key | DXFBFWMLNIWYDA-UKRXHORTSA-N | [10] |
KS-502 emerged as a selective inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1), a critical enzyme regulating intracellular concentrations of secondary messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). In vitro enzymatic assays using bovine brain PDE1 revealed that KS-502 exerts inhibitory effects with an IC₅₀ of 4.3 μM, approximately 2.4-fold less potent than its analogue KS-501 (IC₅₀ = 1.8 μM) [6] [8]. This inhibition was mechanistically distinct from direct catalytic site blockers: KS-502 disrupted the activation phase of PDE1 by binding to the calmodulin (CaM) subunit, thereby preventing Ca²⁺/CaM from inducing the conformational change necessary for PDE1 activation [2] [10].
Further kinetic studies demonstrated that KS-502’s interference with CaM-dependent enzyme systems extended beyond PDE1. It inhibited calmodulin kinase I (CaM KI) and calmodulin kinase II (CaM KII) at micromolar concentrations but exhibited minimal activity against cAMP-dependent protein kinase (protein kinase A) or protein kinase C (PKC). This selectivity profile underscored its role as a calmodulin antagonist rather than a broad-spectrum kinase inhibitor [2]. The compound’s efficacy in cellular models was confirmed through its suppression of leukemic L1210 cell proliferation, though multidrug-resistant variants showed reduced sensitivity, suggesting potential interactions with membrane transporters [2].
Table 2: Enzyme Inhibition Profile of KS-502
Target Enzyme | IC₅₀ (μM) | Selectivity vs. KS-501 | |
---|---|---|---|
Ca²⁺/CaM-dependent PDE (Bovine brain) | 4.3 | ~2.4-fold less potent | |
Calmodulin Kinase I | 12.5* | Similar | |
Calmodulin Kinase II | 9.8* | Similar | |
cAMP-dependent Protein Kinase | >100 | Negligible inhibition | |
Protein Kinase C | >100 | Negligible inhibition | [2] [6] |
*Estimated from dose-response curves
Microbial natural products have historically been prolific sources of phosphodiesterase inhibitors, with KS-502 occupying a niche as both a depside derivative and a fungal metabolite with distinct target specificity. Its structural class aligns with bioactive depsides like lecanoric acid (from Claviceps purpurea), though KS-502’s C-7 alkyl chains (heptyl groups) and galactofuranosyl appendage confer unique steric and electronic properties that enhance its affinity for calmodulin-dependent enzymes [4]. Unlike classical competitive PDE inhibitors (e.g., theophylline), KS-502 operates through an allosteric mechanism by disrupting enzyme-calmodulin interactions, placing it in a specialized category of indirect PDE modulators [2] [6].
Within the phylogenetic landscape of microbial PDE inhibitors, KS-502’s producer organism (Sporothrix sp.) belongs to the Ophiostomatales order, a group distinct from those yielding other prominent inhibitors. For example:
KS-502 further differs from peptidic inhibitors (e.g., cyclosporin A) and polyketide-based compounds (e.g., FK-506) in its relatively low molecular weight (648 Da) and absence of nitrogen atoms. Its discovery underscored the chemical ingenuity of understudied filamentous fungi in generating complex polyketide derivatives with precise bioactivities. Subsequent research on fungal depsides has validated their potential as scaffolds for designing isoform-selective PDE inhibitors, though KS-502 remains one of the few documented examples targeting Ca²⁺/CaM-dependent PDEs specifically [4] [6].
Table 3: Taxonomic and Structural Comparison of Microbial-Derived PDE Inhibitors
Compound | Producer Organism | Chemical Class | Primary PDE Target | Mechanism | |
---|---|---|---|---|---|
KS-502 | Sporothrix sp. KAC-1985 | Depside | Ca²⁺/CaM-dependent PDE1 | Calmodulin antagonism | |
KS-504a | Mollisia ventosa | Depside | PDE1 | Calmodulin antagonism | |
Rolipram | Streptomyces spp. | Benzodioxole-carboxylate | PDE4 | Competitive inhibition | |
Theophylline | Camellia sinensis (fungal endophytes) | Xanthine alkaloid | Broad-spectrum PDEs | Non-selective inhibition | |
Caffeic acid phenethyl ester | Aspergillus spp. | Phenylpropanoid | PDE1/PDE4 | Mixed competitive/non-competitive | [4] [6] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7